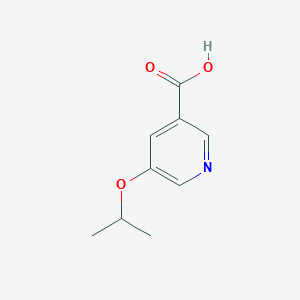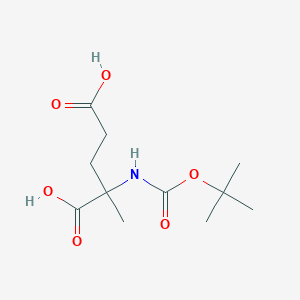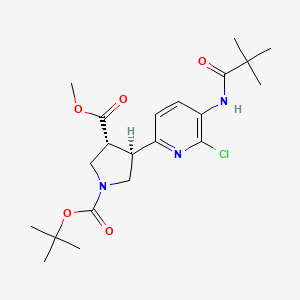
5-Isopropoxynikotinsäure
Übersicht
Beschreibung
5-Isopropoxynicotinic acid is a chemical compound with the CAS Number: 863507-81-7 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The InChI code for 5-Isopropoxynicotinic acid is1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Isopropoxynicotinic acid are not available, it’s important to note that understanding the reactivity of a compound often involves studying its interaction with various reagents and conditions. This can include electroanalytical tools for studying reaction mechanisms .Physical And Chemical Properties Analysis
5-Isopropoxynicotinic acid has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung
5-Isopropoxynikotinsäure: wird in der biomedizinischen Forschung aufgrund ihrer Rolle bei der Synthese verschiedener biologisch aktiver Moleküle eingesetzt. Sie dient als Baustein bei der Herstellung von Verbindungen, die potenzielle Anwendungen in der Medizin haben, wie z. B. niedermolekulare Medikamente . Ihre Eigenschaften ermöglichen die Erforschung neuer Behandlungen und diagnostischer Werkzeuge.
Materialwissenschaft
In der Materialwissenschaft trägt This compound zur Entwicklung neuer Materialien mit verbesserten Eigenschaften bei. Sie ist an der Synthese von Polymeren und Beschichtungen beteiligt, die für die Arzneimittelabgabe oder als Teil von biomedizinischen Geräten verwendet werden können . Die Vielseitigkeit der Verbindung macht sie wertvoll für die Herstellung von Materialien mit spezifischen chemischen und physikalischen Eigenschaften.
Landwirtschaft
This compound: findet Anwendungen in der Landwirtschaft durch ihre Beteiligung an der Synthese von Agrochemikalien. Sie kann zur Herstellung von Verbindungen verwendet werden, die Pflanzen vor Schädlingen und Krankheiten schützen oder das Wachstum und den Ertrag steigern . Ihre Rolle bei der Entwicklung umweltfreundlicher Pestizide und Düngemittel ist besonders bemerkenswert.
Umweltwissenschaft
In der Umweltwissenschaft ist This compound Teil der Forschung zu nachhaltigen Praktiken und Schadstoffkontrolle. Sie kann zur Synthese von Verbindungen verwendet werden, die bei der Sanierung kontaminierter Standorte oder bei der Entwicklung von Anwendungen der grünen Chemie helfen . Ihre Verwendung bei der Herstellung umweltfreundlicher Chemikalien ist von großer Bedeutung für die zukünftige Nachhaltigkeit.
Biochemie
This compound: ist in der Biochemie von Bedeutung für die Untersuchung von Enzymmechanismen und Stoffwechselwegen. Sie kann als Substrat oder Inhibitor in enzymatischen Reaktionen wirken und so biologische Prozesse und die molekulare Grundlage von Krankheiten aufklären . Diese Verbindung hilft, die komplexen Wechselwirkungen in lebenden Organismen zu verstehen.
Pharmakologie
In der Pharmakologie wird This compound bei der Entdeckung und Optimierung neuer Medikamente eingesetzt. Sie ist ein Vorläufer bei der Synthese von Molekülen, die therapeutische Wirkungen gegen verschiedene Krankheiten zeigen können . Die Forschung mit dieser Verbindung ist entscheidend für die Entwicklung neuer Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Isopropoxynicotinic acid are not available, it’s worth noting that similar compounds are being explored for their potential in various fields. For instance, nicotinic acid is being investigated for its potential to reduce undesirable side effects and improve pharmacological effects .
Biochemische Analyse
Biochemical Properties
5-Isopropoxynicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for redox reactions in cellular metabolism . The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 5-Isopropoxynicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Isopropoxynicotinic acid has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, 5-Isopropoxynicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, thereby affecting cellular function . Additionally, 5-Isopropoxynicotinic acid can modulate the activity of transcription factors, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropoxynicotinic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Isopropoxynicotinic acid remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function over time.
Dosage Effects in Animal Models
The effects of 5-Isopropoxynicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Isopropoxynicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by enzymes in the nicotinate and nicotinamide metabolism pathway, leading to the production of various metabolites . These metabolic pathways are crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of 5-Isopropoxynicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 5-Isopropoxynicotinic acid can influence its biochemical activity and effectiveness.
Subcellular Localization
5-Isopropoxynicotinic acid is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and nucleus . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
5-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWTKAKICFRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863507-81-7 | |
| Record name | 5-(propan-2-yloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)
![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)



![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)


![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
